molecular formula C16H14N4O2S B2999639 N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207056-35-6

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2999639
CAS RN: 1207056-35-6
M. Wt: 326.37
InChI Key: VOMFFLHKSQXGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a benzo[c][1,2,5]thiadiazole core, which is a type of heterocyclic compound. These types of compounds are often used in the development of dyes, pigments, and pharmaceuticals due to their interesting chemical properties .


Molecular Structure Analysis

The benzo[c][1,2,5]thiadiazole core of the molecule likely contributes to its stability and may also impact its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the benzo[c][1,2,5]thiadiazole core and the attached groups. For example, the presence of the methylamino group could impact the compound’s solubility .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for this compound would likely depend on its intended use. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-17-15(21)8-10-2-5-12(6-3-10)18-16(22)11-4-7-13-14(9-11)20-23-19-13/h2-7,9H,8H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMFFLHKSQXGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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